molecular formula C17H16ClNO6S2 B2684209 Methyl 4-((3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate CAS No. 1797317-73-7

Methyl 4-((3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate

Cat. No. B2684209
CAS RN: 1797317-73-7
M. Wt: 429.89
InChI Key: VDGUKEKDBFTBAV-UHFFFAOYSA-N
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Description

Methyl 4-((3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate is a chemical compound that has gained significant attention in scientific research. It is a member of the sulfonyl azetidine class of compounds, which are known for their diverse biological activities. The compound has potential applications in various fields, including medicinal chemistry, drug discovery, and agricultural research.

Scientific Research Applications

Synthesis and Characterization

The synthesis of azetidine-based derivatives, including those related to Methyl 4-((3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate, has been a significant focus. These compounds are synthesized through various chemical reactions, showcasing their structural diversity and the methods used for their characterization, such as IR, 1H NMR, and Spectroscopic data (Shah et al., 2014). Similarly, novel synthesis methods have been developed to create azetidin-2-one derivatives containing aryl sulfonate moiety, demonstrating their potential for anti-inflammatory and anti-microbial activities (Kendre et al., 2012).

Antimicrobial Activity

Research into the antimicrobial properties of azetidinone derivatives has shown promising results. For instance, a study on azetidin-2-one based phenyl sulfonyl pyrazoline derivatives revealed significant antibacterial and antifungal activities, suggesting these compounds' potential in combating microbial infections (Shah et al., 2014). Another study highlighted the synthesis of novel sulfonamides containing 4-azidomethyl coumarin as potent antimicrobials, further supporting the application of similar compounds in antimicrobial research (Basanagouda et al., 2010).

Biological Potential and Pharmacological Evaluation

Beyond antimicrobial activity, these compounds have been evaluated for other biological activities. The synthesis of novel 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-ones and their exploration for anti-inflammatory activity highlights the broader pharmacological potential of azetidinone derivatives (Sharma et al., 2013). Additionally, the creation and antimicrobial studies on novel sulfonamides containing 4-azidomethyl coumarin suggest the versatility of these molecules in developing new therapeutic agents (Basanagouda et al., 2010).

Docking Studies and Structural Analysis

Docking studies and crystal structure analysis of compounds structurally related to Methyl 4-((3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate provide insights into their potential interactions with biological targets, such as enzymes. These studies can guide the design of more effective molecules with specific biological activities (Al-Hourani et al., 2015).

properties

IUPAC Name

methyl 4-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO6S2/c1-25-17(20)12-2-6-15(7-3-12)27(23,24)19-10-16(11-19)26(21,22)14-8-4-13(18)5-9-14/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGUKEKDBFTBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate

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